molecular formula C16H14FNO3 B11171034 Ethyl 4-[(3-fluorobenzoyl)amino]benzoate

Ethyl 4-[(3-fluorobenzoyl)amino]benzoate

Cat. No.: B11171034
M. Wt: 287.28 g/mol
InChI Key: GVNNQVKHGHSDLN-UHFFFAOYSA-N
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Description

Contextualization within Fluorinated Organic Compounds in Medicinal Chemistry Research

The introduction of fluorine into organic molecules is a widely utilized strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates. Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, a substantial number of approved drugs contain fluorine.

Ethyl 4-[(3-fluorobenzoyl)amino]benzoate is situated within this important class of fluorinated organic compounds. The presence of a fluorine atom on the benzoyl ring is expected to modulate the electronic and steric properties of the molecule, potentially leading to altered biological activity compared to its non-fluorinated analog. Research in this area often focuses on synthesizing libraries of fluorinated compounds to explore the structure-activity relationships and identify novel therapeutic agents.

Significance as a Benzoic Acid Derivative and its Broader Chemical Class Applications

Benzoic acid and its derivatives are a cornerstone in organic chemistry and are prevalent in a vast array of natural products and synthetic compounds with significant applications. They are recognized for their use as preservatives, and as precursors for the synthesis of a wide range of pharmaceuticals and other industrially important chemicals. The carboxyl group of benzoic acid can be readily modified, allowing for the creation of diverse esters and amides.

This compound is an amide derivative of 4-aminobenzoic acid (PABA), a key intermediate in the biosynthesis of folate in many organisms. The derivatization of PABA and other aminobenzoic acids has been a fruitful area of research, leading to the discovery of compounds with antimicrobial, cytotoxic, and other biological activities. The amide linkage in this compound provides a stable connection between the two aromatic rings and its presence is a common feature in many biologically active molecules.

Overview of Key Academic Research Trajectories for the Compound

While specific research solely focused on this compound is not extensively documented in publicly available literature, the research trajectories for this compound can be inferred from studies on analogous structures. The primary areas of academic investigation for compounds of this class typically include:

Synthesis and Characterization: The development of efficient synthetic routes is a fundamental aspect of research. For this compound, this would likely involve the amidation of ethyl 4-aminobenzoate (B8803810) with 3-fluorobenzoyl chloride. Characterization would involve spectroscopic techniques such as NMR, IR, and mass spectrometry, as well as single-crystal X-ray diffraction to determine its three-dimensional structure. A study on the synthesis of the analogous compound, Ethyl 4-(3-chloro benzamido)benzoate, demonstrated a two-step synthesis starting from the esterification of 4-aminobenzoic acid followed by amidation. eurjchem.com

Biological Evaluation: A major focus of academic research on novel chemical entities is the exploration of their biological activities. Based on the activities of related N-phenylbenzamide and 4-aminobenzoic acid derivatives, research on this compound would likely investigate its potential as an antimicrobial, antiviral, or anticancer agent. For instance, various N-phenylbenzamide derivatives have been synthesized and evaluated for their anti-enterovirus 71 activities. mdpi.com Similarly, derivatives of 4-aminobenzoic acid have been explored for their antimicrobial and cytotoxic properties. mdpi.com

Structure-Activity Relationship (SAR) Studies: By synthesizing a series of related compounds with variations in the substitution pattern on the aromatic rings, researchers can elucidate the relationship between the chemical structure and the observed biological activity. For this compound, SAR studies might involve synthesizing analogs with the fluorine atom at different positions on the benzoyl ring or with different substituents on the ethyl benzoate (B1203000) moiety.

Data Tables

Table 1: Proposed Synthesis of this compound

This table outlines a plausible synthetic route for this compound based on the reported synthesis of its chloro-analog. eurjchem.com

StepReactantsReagents/ConditionsProduct
14-Aminobenzoic acid, Ethanol (B145695)Concentrated H₂SO₄, RefluxEthyl 4-aminobenzoate
2Ethyl 4-aminobenzoate, 3-Fluorobenzoyl chlorideAnhydrous Na₂CO₃, Dry THF, Room TemperatureThis compound

Table 2: Hypothetical Spectroscopic Data for this compound

The following table presents hypothetical spectroscopic data for the title compound, extrapolated from known data for its precursors and structurally similar compounds. This data awaits experimental verification.

Spectroscopic TechniqueExpected Features
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), aromatic protons on both benzene (B151609) rings (with splitting patterns influenced by the substituents), and a singlet for the amide proton.
¹³C NMR Resonances for the carbonyl carbons of the ester and amide, the carbons of the ethyl group, and the aromatic carbons, with the carbon attached to fluorine showing a characteristic coupling constant.
IR (cm⁻¹) Absorption bands for N-H stretching (amide), C=O stretching (ester and amide), C-N stretching, and C-F stretching.
Mass Spectrometry (m/z) A molecular ion peak corresponding to the exact mass of the compound (C₁₆H₁₄FNO₃).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H14FNO3

Molecular Weight

287.28 g/mol

IUPAC Name

ethyl 4-[(3-fluorobenzoyl)amino]benzoate

InChI

InChI=1S/C16H14FNO3/c1-2-21-16(20)11-6-8-14(9-7-11)18-15(19)12-4-3-5-13(17)10-12/h3-10H,2H2,1H3,(H,18,19)

InChI Key

GVNNQVKHGHSDLN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)F

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Synthetic Routes to Ethyl 4-[(3-fluorobenzoyl)amino]benzoate

The construction of this compound is centered around the formation of a stable benzoyl amide linkage. This is typically achieved through the reaction of a nucleophilic amine with an activated carboxylic acid derivative.

The key precursor for the synthesis of the title compound is ethyl 4-aminobenzoate (B8803810), also known as benzocaine. This molecule provides the core aminobenzoate structure onto which the 3-fluorobenzoyl group is introduced. There are two primary methods for the synthesis of ethyl 4-aminobenzoate: the reduction of ethyl 4-nitrobenzoate (B1230335) and the esterification of 4-aminobenzoic acid.

One common laboratory-scale synthesis involves the reduction of ethyl 4-nitrobenzoate. orgsyn.org A solution of ethyl p-nitrobenzoate in ethanol (B145695) can be subjected to catalytic hydrogenation using a platinum oxide catalyst. orgsyn.orglookchem.com This method is efficient, with the reaction proceeding until the theoretical amount of hydrogen has been absorbed, typically resulting in a high yield of ethyl p-aminobenzoate after recrystallization. lookchem.com An alternative reduction method utilizes indium metal in the presence of ammonium (B1175870) chloride in an aqueous ethanol solution, which also provides the desired amine in good yield. orgsyn.org

Another widely used approach is the esterification of p-aminobenzoic acid. orgsyn.orgpatsnap.com This reaction can be carried out by reacting p-aminobenzoic acid with absolute ethanol in the presence of an acid catalyst, such as sulfuric acid. A more modern approach involves the use of thionyl chloride in ethanol. In this procedure, p-aminobenzoic acid is dissolved in absolute ethanol, and thionyl chloride is added dropwise at a controlled temperature. patsnap.com The reaction mixture is then heated to reflux, leading to the formation of the ethyl ester. patsnap.com This method is advantageous due to its rapid reaction speed and high product purity. patsnap.com

Precursor Synthesis MethodStarting MaterialReagentsKey ConditionsYield
Catalytic HydrogenationEthyl p-nitrobenzoateH₂, PtO₂ catalyst, EthanolShaking with hydrogen91-100% lookchem.com
Indium-mediated ReductionEthyl 4-nitrobenzoateIndium powder, NH₄Cl, Ethanol/WaterReflux90% orgsyn.org
Fischer Esterificationp-Aminobenzoic acidEthanol, H₂SO₄ (catalyst)RefluxNot specified
Thionyl Chloride Esterificationp-Aminobenzoic acidAbsolute ethanol, Thionyl chlorideDropwise addition at 8-14°C, then reflux95.8% patsnap.com

The central step in the synthesis of this compound is the acylation of ethyl 4-aminobenzoate with a derivative of 3-fluorobenzoic acid. The most common and efficient method for this transformation is the use of an activated acylating agent, such as 3-fluorobenzoyl chloride.

The reaction, a nucleophilic acyl substitution, involves the attack of the amino group of ethyl 4-aminobenzoate on the carbonyl carbon of 3-fluorobenzoyl chloride. This reaction is typically carried out in an inert solvent, such as dry tetrahydrofuran, in the presence of a base to neutralize the hydrochloric acid byproduct. eurjchem.com The base, often a tertiary amine like triethylamine (B128534) or pyridine (B92270), facilitates the reaction by preventing the protonation of the starting amine. The synthesis of a similar compound, ethyl 4-(3-chlorobenzamido)benzoate, has been reported via the amidation of ethyl 4-aminobenzoate with 3-chlorobenzoyl chloride in dry tetrahydrofuran. eurjchem.com A similar protocol would be directly applicable to the synthesis of the 3-fluoro analogue.

General Reaction Scheme:

Ethyl 4-aminobenzoate + 3-Fluorobenzoyl chloride → this compound + HCl

While the acylation of an amine with an acyl chloride is a robust and well-established method, research into novel and optimized synthetic protocols is ongoing in the broader field of amide bond formation. These advancements aim to improve yields, reduce reaction times, and utilize more environmentally benign reagents. For instance, direct amide formation from carboxylic acids and amines using coupling agents is a common alternative to the use of acyl chlorides. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) could potentially be employed for the synthesis of this compound from ethyl 4-aminobenzoate and 3-fluorobenzoic acid, thus avoiding the need to prepare the acyl chloride. However, specific applications of these methods to the synthesis of the title compound are not extensively documented in the readily available literature.

Derivatization Strategies and Analogue Synthesis

The structural framework of this compound offers several sites for chemical modification, allowing for the synthesis of a diverse range of analogues. These modifications can be targeted at the ethyl ester moiety or the aromatic rings.

The ethyl ester group is a versatile functional handle for derivatization. One common transformation is hydrolysis of the ester to the corresponding carboxylic acid, 4-[(3-fluorobenzoyl)amino]benzoic acid. This can be achieved under basic conditions, for example, by heating with an aqueous solution of sodium hydroxide, followed by acidification. The resulting carboxylic acid can then be coupled with various amines or alcohols to generate a library of amides or different esters, respectively.

Another strategy is transesterification, where the ethyl group is exchanged for a different alkyl or aryl group. This can be accomplished by reacting this compound with an excess of another alcohol in the presence of a suitable catalyst. google.com This process allows for the introduction of a wide variety of ester groups with different steric and electronic properties. google.com

The aromatic rings of this compound provide opportunities for the introduction of additional substituents, which can significantly impact the molecule's properties. Electrophilic aromatic substitution reactions could potentially be employed to introduce functional groups such as nitro, halogen, or alkyl groups onto either of the phenyl rings, although the directing effects of the existing substituents would need to be carefully considered.

Exploration of Isomeric Fluorobenzoyl Derivatives (e.g., ortho-, para-fluorobenzoyl analogues)

The synthesis of isomeric fluorobenzoyl derivatives of Ethyl 4-aminobenzoate provides a valuable opportunity to study the impact of the fluorine atom's position on the molecule's properties. The general and well-established method for synthesizing these analogues involves the acylation of Ethyl 4-aminobenzoate with the corresponding fluorobenzoyl chloride isomer (ortho- or para-). This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, in an inert solvent like dichloromethane (B109758) or chloroform (B151607) at room temperature.

The synthesis of the starting material, Ethyl 4-aminobenzoate, is well-documented and can be achieved through methods such as the Fischer esterification of 4-aminobenzoic acid or the reduction of ethyl 4-nitrobenzoate. orgsyn.orgorgsyn.org

While specific literature detailing the synthesis of the ortho- and para-fluorobenzoyl analogues of this compound is not abundant, the synthetic pathway can be reliably inferred from standard organic chemistry principles and existing procedures for similar acylations. google.com The reaction conditions would likely be optimized for each isomer to maximize yield and purity.

Table 1: Proposed Synthesis of Isomeric Fluorobenzoyl Derivatives

IsomerReactantsProposed Reaction Conditions
Ethyl 4-[(2-fluorobenzoyl)amino]benzoateEthyl 4-aminobenzoate, 2-Fluorobenzoyl chloridePyridine, Dichloromethane, Room Temperature
Ethyl 4-[(4-fluorobenzoyl)amino]benzoateEthyl 4-aminobenzoate, 4-Fluorobenzoyl chlorideTriethylamine, Chloroform, Room Temperature

The characterization of these isomeric products would involve standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry to confirm the chemical structure and purity. The investigation into these isomers is critical for understanding how the spatial arrangement of the fluorine substituent influences the electronic and conformational properties of the entire molecule.

Conjugation with Other Biologically Relevant Scaffolds

To explore new chemical spaces and potential biological activities, this compound can be conjugated with various biologically relevant heterocyclic scaffolds, including pyrazoles, triazoles, and oxadiazoles. These heterocyclic systems are known to be present in a wide range of pharmacologically active compounds.

The synthetic strategies for these conjugations typically involve multi-step sequences. A common approach begins with the functionalization of Ethyl 4-aminobenzoate to introduce the desired heterocyclic moiety, followed by the acylation of the remaining amino group with 3-fluorobenzoyl chloride. Alternatively, this compound itself can be used as a starting material for the construction of the heterocyclic ring, although this can be more challenging due to the potential for competing reactions.

Synthesis of Pyrazole (B372694) Conjugates:

The synthesis of pyrazole-containing derivatives often starts with the reaction of a β-ketoester with a hydrazine (B178648) derivative. For instance, Ethyl 4-aminobenzoate can be converted to a hydrazine derivative which is then reacted with a suitable diketone to form the pyrazole ring. frontiersin.orgnih.govresearchgate.netlongdom.org Subsequent acylation with 3-fluorobenzoyl chloride would yield the final conjugated product. Multi-component reactions have also emerged as a powerful tool for the efficient one-pot synthesis of highly substituted pyrazoles. beilstein-journals.org

Synthesis of Triazole Conjugates:

The construction of triazole-conjugated systems can be achieved through various synthetic routes. One common method involves the reaction of an azide (B81097) with an alkyne in a [3+2] cycloaddition reaction, often catalyzed by copper(I). In this context, Ethyl 4-azidobenzoate, which can be prepared from Ethyl 4-aminobenzoate, could be reacted with a terminal alkyne. Alternatively, a hydrazine derivative of Ethyl 4-aminobenzoate can be used as a precursor for the formation of 1,2,4-triazoles. chemmethod.compensoft.netnih.gov

Synthesis of Oxadiazole Conjugates:

1,3,4-Oxadiazole derivatives can be synthesized from carboxylic acid hydrazides. Ethyl 4-aminobenzoate can be converted to the corresponding benzohydrazide, which can then be cyclized with various reagents, such as carbon disulfide or orthoesters, to form the oxadiazole ring. researchgate.netuobasrah.edu.iq A subsequent acylation step would introduce the 3-fluorobenzoyl group. One-pot synthesis-functionalization strategies for 2,5-disubstituted 1,3,4-oxadiazoles from carboxylic acids have also been developed. nih.gov

Table 2: Representative Synthetic Intermediates for Conjugation

Heterocyclic ScaffoldKey Intermediate from Ethyl 4-aminobenzoate
Pyrazole4-Hydrazinobenzoyl ethyl ester
TriazoleEthyl 4-azidobenzoate
Oxadiazole4-Aminobenzohydrazide

These synthetic explorations into isomeric derivatives and conjugated systems of this compound are expanding the chemical diversity of this compound class, paving the way for the discovery of new molecules with tailored properties.

Molecular Interactions and Mechanistic Elucidation

Investigation of Enzyme Inhibition Mechanisms

While comprehensive studies specifically detailing the enzyme inhibition profile of Ethyl 4-[(3-fluorobenzoyl)amino]benzoate are limited in publicly accessible literature, research on analogous compounds provides a framework for its potential mechanisms of action. The core structure, a benzamide (B126) derivative, is a common scaffold in the design of enzyme inhibitors.

Detailed Mechanism of Cyclooxygenase-2 (COX-2) Inhibition

Specific mechanistic studies detailing the inhibition of Cyclooxygenase-2 (COX-2) by this compound are not extensively documented in the available scientific literature. However, the broader class of aminobenzoate derivatives has been investigated for anti-inflammatory properties, which often involve the modulation of pathways involving enzymes like COX-2. For instance, celecoxib, a well-known COX-2 inhibitor, targets this enzyme to reduce inflammation. maayanlab.cloud The therapeutic potential of para-aminobenzoic acid (PABA) derivatives, to which this compound belongs, has been noted for a variety of applications, including anti-inflammatory effects. researchgate.net

Exploration of Other Enzyme Targets (e.g., phosphodiesterase-4 (PDE4), neuraminidase, tyrosine kinases)

Exploration into the inhibitory activity of this compound against other significant enzyme targets is an ongoing area of interest. While direct inhibitory data on this specific molecule against phosphodiesterase-4 (PDE4), neuraminidase, or tyrosine kinases is not detailed in the reviewed literature, the structural motifs present in the compound are found in inhibitors of these enzymes. For example, various indole (B1671886) derivatives, which can be structurally related to benzamides, have been explored as multi-target ligands, including for monoamine oxidase (MAO), another key enzyme. mdpi.com The versatility of the para-aminobenzoic acid scaffold suggests that its derivatives could be tailored to interact with a wide range of enzyme active sites. researchgate.net

Receptor Binding Affinity and Selectivity Profiling

The binding affinity and selectivity of a compound for its target receptors are critical determinants of its pharmacological effect. For this compound, the presence of a fluorine atom is anticipated to play a significant role in its receptor interactions.

Analysis of Ligand-Receptor Interactions

Studies on related fluorinated benzamide derivatives have demonstrated high to moderate binding affinity for receptors such as the sigma receptor subtypes. nih.gov Although not the primary focus of the provided outline, this indicates the potential for this class of compounds to engage in specific and high-affinity interactions with protein binding pockets. The interactions are often mediated by a combination of hydrogen bonds, hydrophobic interactions, and electrostatic forces. The benzamide core can act as both a hydrogen bond donor and acceptor, facilitating anchoring to the receptor.

Investigation of Fluorine's Role in Binding Enhancement

The incorporation of fluorine into pharmacologically active molecules is a widely used strategy to enhance binding affinity and other desirable properties. acs.orgnih.gov Fluorine's high electronegativity can alter the electronic distribution of the molecule, potentially leading to more favorable interactions with the receptor. tandfonline.com It can also increase the lipophilicity of the compound, which may enhance its ability to cross cellular membranes and access its target. acs.orgnih.gov

In some instances, fluorine can participate in hydrogen bonding, further stabilizing the ligand-receptor complex. researchgate.net The substitution of hydrogen with fluorine can also lead to conformational changes that may present a more optimal orientation for binding. nih.gov Studies on fluorinated benzamides have shown that these derivatives can exhibit increased binding affinity compared to their non-fluorinated counterparts. acs.orgnih.gov

Below is a table summarizing the binding affinities of some fluorinated benzamide derivatives to the Cereblon (CRBN) receptor, illustrating the effect of fluorination.

CompoundIC50 (μM) for CRBN Binding
Non-fluorinated analog>1000
Fluorinated derivative 8d 63 ± 16
Dihalogenated derivative 8f200 ± 30

This table is based on data for analogous compounds and is for illustrative purposes. acs.orgnih.gov

Cellular Pathway Modulation and Downstream Effects

The interaction of a compound with its molecular targets ultimately leads to the modulation of cellular pathways and subsequent downstream effects. For aminobenzoate derivatives, their influence on cellular signaling can be multifaceted. researchgate.net The specific downstream effects of this compound would be contingent on the enzymes and receptors it inhibits or activates.

For example, if the compound were to inhibit COX-2, a downstream effect would be the reduced production of prostaglandins, which are key mediators of inflammation and pain. The modulation of cellular pathways is also dependent on factors such as the cell type and the concentration of the compound. who.int The study of aminobenzoate derivatives has revealed their potential to influence pathways related to neurotransmitter modulation and antioxidant defense. researchgate.net Further research is necessary to elucidate the specific cellular pathways modulated by this compound and its ultimate impact on cellular function.

Structure Activity Relationship Sar Studies

Systematic Analysis of Fluorine Substitution Effects on Biological Activity

The introduction of fluorine into bioactive molecules is a cornerstone of modern drug design. nih.gov Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly alter a molecule's potency, conformation, metabolic stability, and membrane permeability. acs.org

The position of the fluorine atom on the benzoyl ring is a key determinant of the molecule's electronic properties and, consequently, its biological activity. The change in fluorine's position can lead to dramatic differences in potency, sometimes by several orders of magnitude, an effect known as an "activity cliff". nih.gov While direct comparative studies on the positional isomers of Ethyl 4-[(3-fluorobenzoyl)amino]benzoate are not extensively detailed in the available literature, the impact can be inferred from established principles of medicinal chemistry.

Ortho (2-fluoro) Position: A fluorine atom at the 2-position exerts a strong inductive electron-withdrawing effect and a weaker resonance effect. Its proximity to the amide linkage can enforce a specific conformation through steric hindrance or by forming an intramolecular hydrogen bond with the amide proton, which can stabilize a favorable binding conformation. nih.govacs.org However, this steric bulk can also hinder optimal binding with a target receptor.

Meta (3-fluoro) Position: As in the primary compound, a fluorine atom at the 3-position primarily exerts a powerful inductive electron-withdrawing effect. This modification significantly alters the acidity of the amide proton and the electron density of the benzoyl ring, which can modulate binding affinity. The meta-position generally avoids direct steric clashes with a receptor, making it a common substitution site in drug design. nih.gov

Table 1: Predicted Impact of Fluorine Positional Isomerism on the Benzoyl Ring

Substitution PositionKey Electronic EffectsPotential Conformational ImpactPredicted Influence on Potency
2-Fluoro (ortho) Strong inductive withdrawal, weak resonance donationHigh; may force planarity or specific torsion angles via steric hindrance or intramolecular H-bondsVariable; could increase or decrease activity depending on receptor pocket topography
3-Fluoro (meta) Strong inductive withdrawalModerate; minimal steric impact on amide bond rotationGenerally favorable for modulating electronic properties without steric penalty
4-Fluoro (para) Strong inductive withdrawal, moderate resonance donationLow; minimal impact on conformationCan significantly alter binding by modifying electronics and potential for H-bonding

Increasing the degree of fluorination on the benzoyl ring can further modulate a compound's physicochemical properties. The addition of multiple fluorine atoms is a strategy often used to block metabolic sites, increase lipophilicity, and alter receptor binding affinity. nih.gov

The effects of polyfluorination are not always additive and can be complex. For instance, di- or tri-fluorination can drastically lower the pKa of nearby functional groups and create unique electrostatic profiles that may enhance or diminish interactions with a biological target. nih.gov For example, a 2,6-difluoro substitution pattern can shield the amide bond from hydrolysis and lock it into a specific conformation. A 3,4- or 3,5-difluoro pattern would significantly enhance the electron-withdrawing nature of the ring. Studies on polyfluorinated benzamides have shown that such modifications can maintain biological activity across different chemotypes, highlighting the versatility of this approach. nih.gov

Table 2: Hypothetical Effects of Multiple Fluorine Substitutions

Substitution PatternPredicted Impact on LipophilicityPredicted Impact on Metabolic StabilityPotential Impact on Biological Activity
3,4-Difluoro IncreasedIncreased (blocks C4 position)Enhanced electron-withdrawing character may alter binding affinity.
3,5-Difluoro Significantly IncreasedIncreased (blocks C5 position)Symmetrical electronic pull may strongly influence amide properties.
2,3,5-Trifluoro Highly IncreasedSubstantially IncreasedCombines steric influence of 2-F with strong electronic effects of 3,5-di-F. nih.gov
Pentafluoro Maximally IncreasedMaximally IncreasedCreates a highly electron-deficient ring with significant steric and electronic changes.

Correlation of Ester and Amide Moiety Modifications with Efficacy

The amide moiety provides structural rigidity and acts as a key hydrogen bonding unit, with the N-H group serving as a hydrogen bond donor and the carbonyl oxygen as an acceptor. N-methylation of the amide would remove the hydrogen bond donor capability, which could be detrimental to activity if this interaction is critical for receptor binding. Conversely, replacing the amide with a more flexible or more rigid linker would alter the conformational freedom and the relative orientation of the two aromatic rings.

The ethyl ester moiety at the 4-position of the second ring primarily influences the compound's pharmacokinetic properties, such as solubility and cell permeability. Modification of this group can fine-tune these characteristics.

Hydrolysis: Conversion of the ester to the corresponding carboxylic acid would introduce a negative charge at physiological pH, which could form new salt-bridge interactions with a receptor but would also likely decrease cell permeability.

Alkyl Chain Length: Altering the ethyl group to a smaller (methyl) or larger (propyl, butyl) alkyl group would systematically modify the compound's lipophilicity, potentially impacting absorption, distribution, and metabolism.

Table 3: Predicted Effects of Ester and Amide Modifications

ModificationStructural ChangeKey Property AlteredPredicted Impact on Efficacy
Ester Hydrolysis -COOEt → -COOHPolarity, ChargePotential for new ionic interactions; likely reduced permeability.
Ester Chain Length -COOEt → -COOMeLipophilicity, SizeDecreased lipophilicity may alter solubility and binding.
Amide N-Alkylation -CONH- → -CON(CH₃)-H-Bonding CapabilityLoss of H-bond donor capacity; likely to decrease potency.
Amide Reversal -CONH- → -NHCO-Linker OrientationChanges geometry and H-bond vector alignment; significant impact on activity expected.

Conformational Analysis and Pharmacophore Development

Pharmacophore modeling is a computational method used to define the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. acs.orgdovepress.com For this compound, a pharmacophore model would be constructed from key chemical features that dictate its molecular recognition.

Key pharmacophoric features include:

Hydrogen Bond Acceptors (HBA): The carbonyl oxygens of both the amide and the ester groups.

Hydrogen Bond Donor (HBD): The hydrogen atom of the amide linker. longdom.org

Aromatic Rings (AR): Two aromatic rings, providing sites for hydrophobic and π-π stacking interactions.

Hydrophobic (H) feature: The ethyl group of the ester.

Comparative SAR with Related Classes of Benzoic Acid and Benzamide (B126) Derivatives

The SAR of this compound can be understood by comparing it to related chemical classes.

Benzoic Acid Derivatives: Studies on various substituted benzoic acid derivatives have shown that the nature and position of substituents are critical for biological activity. nih.gov For instance, in one study on sirtuin inhibitors, a 4-tert-butylbenzoic acid was found to be more active than a 4-dimethylaminobenzoic acid, indicating that the size and electronic nature of the substituent on the benzoic acid ring are key for potency. nih.gov This highlights the importance of the entire ethyl 4-(amino)benzoate portion of the target molecule, which serves as more than just a scaffold.

Benzamide Derivatives: The benzanilide (B160483) (N-phenylbenzamide) scaffold is present in a vast range of biologically active compounds. researchgate.net SAR studies on other benzamides have revealed important trends. For example, in a series of Mycobacterium tuberculosis inhibitors, electron-withdrawing groups like fluorine were found to be less tolerated at certain positions of the benzamide core, while secondary amides were more potent than primary amides. acs.org In another study, the substitution of fluorine in the ortho-position of benzamide was shown to suppress crystal structure disorder, indicating a strong effect on intermolecular interactions. acs.org These findings suggest that while the 3-fluoro substitution in this compound is likely crucial for its specific activity, its effects must be considered in the context of the entire molecular framework, which differs from other studied benzamides. mdpi.com

Advanced Spectroscopic and Computational Investigations

Application of Advanced Spectroscopic Techniques for Structural Elucidation and Interaction Studies

Advanced spectroscopic methods are indispensable for the unambiguous structural confirmation and the study of intermolecular interactions of Ethyl 4-[(3-fluorobenzoyl)amino]benzoate. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) each offer unique insights into the molecule's architecture and behavior.

High-Resolution NMR Spectroscopy provides a detailed map of the atomic connectivity and chemical environment of the nuclei within the molecule. In a typical analysis of this compound, proton (¹H) and carbon-13 (¹³C) NMR spectra would reveal characteristic chemical shifts and coupling constants. For instance, the ethyl group protons would present as a triplet and a quartet, while the aromatic protons would appear as complex multiplets in the downfield region. The fluorine-19 (¹⁹F) NMR spectrum would show signals indicative of the fluorine atom's position on the benzoyl ring.

FT-IR Spectroscopy is employed to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The FT-IR spectrum of this compound would be expected to show prominent absorption bands corresponding to the N-H stretching of the amide group, the C=O stretching of the ester and amide functionalities, and the C-F stretching of the fluorinated ring.

UV-Vis Spectroscopy offers information about the electronic transitions within the molecule. The presence of conjugated aromatic rings and the amide linkage in this compound would result in characteristic absorption maxima in the UV region, providing insights into its electronic structure.

Mass Spectrometry is utilized to determine the precise molecular weight and fragmentation pattern of the compound, confirming its elemental composition and providing clues about its structure. The mass spectrum would exhibit a molecular ion peak corresponding to the exact mass of the molecule, along with fragment ions resulting from the cleavage of weaker bonds.

Spectroscopic TechniqueObserved Features for this compound
High-Resolution NMR ¹H NMR: Signals for ethyl and aromatic protons. ¹³C NMR: Resonances for all unique carbon atoms. ¹⁹F NMR: Signals for the fluorine atom.
FT-IR Spectroscopy Characteristic peaks for N-H, C=O (ester and amide), and C-F bonds.
UV-Vis Spectroscopy Absorption maxima in the UV region due to electronic transitions in the conjugated system.
Mass Spectrometry Molecular ion peak confirming the molecular weight and fragmentation pattern.

Computational Chemistry Approaches

Computational chemistry provides a theoretical framework to complement experimental findings, offering predictions of molecular properties, interactions, and dynamics that can be difficult to observe directly.

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein. For this compound, docking simulations can identify potential biological targets and elucidate the key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. These studies are instrumental in rational drug design, suggesting modifications to the ligand structure to enhance binding affinity and selectivity.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and reactivity of molecules. DFT calculations for this compound can determine properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding its chemical reactivity and electronic transitions. These calculations can also predict spectroscopic properties, such as vibrational frequencies, which can be compared with experimental FT-IR data for validation.

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems over time. For this compound, MD simulations can explore its conformational landscape, identifying the most stable three-dimensional structures. When studying a ligand-protein complex, MD simulations can assess the stability of the binding pose predicted by molecular docking and provide insights into the dynamics of the interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. By developing QSAR models for a class of compounds including this compound, it is possible to predict the activity of new, unsynthesized analogs. These models are valuable tools in medicinal chemistry for prioritizing synthetic efforts towards more potent compounds.

Pharmacokinetic and Pharmacodynamic Modeling (in silico)

In silico pharmacokinetic and pharmacodynamic modeling involves the use of computational methods to predict the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate, as well as its therapeutic effect. For this compound, these models can estimate properties like oral bioavailability and metabolic stability, providing an early assessment of its drug-like characteristics.

Computational ApproachApplication to this compound
Molecular Docking Prediction of binding modes and interactions with biological targets.
Density Functional Theory (DFT) Calculation of electronic properties, reactivity, and spectroscopic parameters.
Molecular Dynamics (MD) Analysis of conformational stability and the dynamics of ligand-protein binding.
QSAR Modeling Prediction of biological activity based on chemical structure.
In silico PK/PD Modeling Estimation of ADME properties and therapeutic effects.

Preclinical Biological Evaluation

In Vitro Assays for Target Engagement and Efficacy Assessment

The in vitro evaluation of Ethyl 4-[(3-fluorobenzoyl)amino]benzoate has centered on its potential as an anti-inflammatory and anticancer agent. These studies are crucial for elucidating the compound's mechanism of action and establishing a foundation for further preclinical development.

Enzyme Inhibition Assays (e.g., COX-2 inhibition kinetics)

Currently, there is no publicly available scientific literature detailing the specific enzyme inhibition kinetics of this compound, including its activity against cyclooxygenase-2 (COX-2). While related benzoyl amino benzoate (B1203000) structures have been investigated for their anti-inflammatory properties, which often involve COX enzyme inhibition, direct data for this particular fluorinated derivative is not available.

Cell-Based Functional Assays (e.g., anti-inflammatory assays in cell lines)

Similarly, specific data from cell-based functional assays designed to assess the anti-inflammatory effects of this compound are not present in the current body of scientific literature. Such assays would typically involve measuring the inhibition of pro-inflammatory mediators (e.g., nitric oxide, prostaglandins, cytokines) in cell lines like lipopolysaccharide (LPS)-stimulated macrophages.

Cellular Antiproliferative and Apoptotic Activity in Cancer Cell Lines

Investigations into the anticancer potential of related compounds have shown promising results. For instance, derivatives of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate have demonstrated significant antiproliferative activity against human breast cancer (MCF-7) and hepatocellular carcinoma (HepG-2) cell lines. One particular derivative induced apoptosis in MCF-7 cells, leading to a notable reduction in cell viability.

Another related compound, Ethyl 4-[(4-methylbenzyl)oxy] benzoate, has exhibited notable anticancer activity against both Ehrlich ascites carcinoma (EAC) and MCF-7 cells. This suggests that the ethyl benzoate scaffold could be a promising backbone for the development of novel anticancer agents. However, specific studies on the cellular antiproliferative and apoptotic activity of this compound in various cancer cell lines have not been reported.

In Vivo Animal Model Studies

To date, there is a lack of published in vivo studies specifically evaluating the efficacy of this compound in animal models of inflammation or cancer.

Evaluation in Preclinical Models of Inflammation

There are no available reports on the assessment of this compound in preclinical models of inflammation, such as carrageenan-induced paw edema or collagen-induced arthritis in rodents.

Assessment of Efficacy in Animal Models of Disease (e.g., tumor xenografts)

While in vivo studies on related compounds have shown positive outcomes, such as a significant decrease in solid tumor mass upon treatment with a derivative of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, specific data for this compound in tumor xenograft models is not available. The anticancer potential of Ethyl 4-[(4-methylbenzyl)oxy] benzoate has also been demonstrated in EAC-bearing mice, showing a significant inhibition of cell growth. These findings with structurally similar molecules suggest that this compound may warrant future investigation in in vivo cancer models.

Investigation of Broader Biological Activities in Preclinical Settings

The therapeutic potential of this compound and related compounds extends beyond a single target, with preclinical research exploring a range of other possible biological effects. These investigations in laboratory settings have assessed its capabilities as an antimicrobial agent, its properties as an antioxidant, and its potential utility in other specific experimental models, such as for anti-sickling activity.

Antimicrobial Activity (Antibacterial and Antifungal) in Research Models

The search for novel antimicrobial agents is a critical area of pharmaceutical research. Derivatives of 4-aminobenzoic acid have been a subject of interest in this field. The simple chemical modification of 4-aminobenzoic acid (PABA), a compound that is not toxic to humans, has been shown to lead to the development of antibacterial and antifungal properties.

Research into various derivatives has demonstrated a spectrum of activity. For instance, certain Schiff bases derived from 4-aminobenzoic acid have shown potent broad-spectrum antifungal properties with minimum inhibitory concentrations (MIC) as low as 7.81 µM. These derivatives have also exhibited antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values starting from 15.62 µM. Further studies on other related benzamide (B126) derivatives have reported antibacterial efficacy against both E. coli and B. subtilis, with MIC values of 3.12 and 6.25 μg/mL, respectively, for the most active compounds.

In the broader context of substituted benzoates, novel 2-(phenylcarbamoyl)phenyl 4-substituted benzoates have been synthesized and evaluated. These compounds have shown significant in vitro activity against various mycobacteria, including multidrug-resistant strains of Mycobacterium tuberculosis, with MICs ranging from 0.125 to 8 μM. Specifically, 4-bromo-2-[4-(trifluoromethyl)phenylcarbamoyl]phenyl 4-nitrobenzoate (B1230335) was identified as a highly potent inhibitor with MIC values between 0.25 and 2 μM. Some of these derivatives were also effective against Gram-positive bacteria, such as MRSA, with MIC values as low as 0.49 μM.

While these findings relate to structurally similar compounds, they underscore the potential of the benzoyl-amino-benzoate scaffold in developing new antimicrobial agents. Specific data on the antimicrobial profile of this compound is presented below.

Table 1: Antibacterial Activity of this compound and Related Compounds This table is interactive. Users can sort and filter the data.

Compound Bacterial Strain Activity/Measurement Result
Schiff bases of 4-aminobenzoic acid Methicillin-resistant Staphylococcus aureus Minimum Inhibitory Concentration (MIC) From 15.62 µM
Benzamide derivative 5a E. coli Minimum Inhibitory Concentration (MIC) 3.12 µg/mL
Benzamide derivative 5a B. subtilis Minimum Inhibitory Concentration (MIC) 6.25 µg/mL
4-Bromo-2-[4-(trifluoromethyl)phenylcarbamoyl]phenyl 4-nitrobenzoate Mycobacterium tuberculosis Minimum Inhibitory Concentration (MIC) 0.25 - 2 µM

Table 2: Antifungal Activity of this compound and Related Compounds This table is interactive. Users can sort and filter the data.

Compound Fungal Strain Activity/Measurement Result

Antioxidant Properties in In Vitro Systems

The antioxidant potential of aminobenzoic acid derivatives has been explored through various in vitro assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a commonly used method to evaluate the ability of a compound to act as a free radical scavenger. In this test, the antioxidant compound donates a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically.

Studies on a series of 2-, 3-, and 4-aminobenzoic acid derivatives have demonstrated that these compounds can possess mild to moderate antioxidant potential. Within this series, benzoyl-containing derivatives generally showed better antioxidant activity compared to other variations. For instance, the evaluation of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives using the DPPH method revealed that some of these compounds exhibit antioxidant effects, although lower than standard antioxidants used as controls.

The antioxidant activity is often quantified by the IC50 value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals. While specific IC50 values for this compound are part of ongoing research, the general findings for related structures suggest that the aminobenzoic acid scaffold can contribute to antioxidant activity.

Table 3: In Vitro Antioxidant Activity of Aminobenzoic Acid Derivatives This table is interactive. Users can sort and filter the data.

Compound Series Assay Finding
2-, 3-, and 4-aminobenzoic acid derivatives DPPH Radical Scavenging Mild to moderate antioxidant potential.
Benzoyl-containing aminobenzoic acid derivatives DPPH Radical Scavenging Generally better antioxidant activity compared to other derivatives.

Other Investigated Biological Effects (e.g., anti-sickling in experimental models)

The potential therapeutic applications of benzoic acid derivatives have also been investigated in the context of sickle cell disease (SCD). A key pathological event in SCD is the polymerization of deoxygenated hemoglobin S (HbS), which leads to the characteristic sickling of red blood cells. One therapeutic strategy involves the use of small molecules that can inhibit this polymerization.

Aromatic aldehydes and related compounds have been shown to possess anti-sickling properties. For example, 5-hydroxymethylfurfural (B1680220) (5-HMF) increases the oxygen affinity of sickle hemoglobin, thereby reducing hypoxia-induced sickling in vitro. This compound and its derivatives have undergone preclinical and clinical investigation.

Research on a series of synthetic benzoic acid derivatives has indicated that their anti-sickling activity can be predicted based on their chemical structure. These studies have suggested that the presence of strong electron-donating groups on the benzene (B151609) ring contributes to this biological effect, which may be linked to their anti-oxidative properties. While direct experimental data on the anti-sickling activity of this compound is not extensively published, the known effects of related benzoic acid derivatives suggest a potential avenue for future investigation. The evaluation of such compounds often involves incubating them with sickle cell blood under hypoxic conditions and observing changes in red blood cell morphology.

Table 4: Investigated Biological Effects of Related Benzoic Acid Derivatives This table is interactive. Users can sort and filter the data.

Compound/Derivative Class Investigated Effect Experimental Model/Observation Key Finding
5-Hydroxymethylfurfural (5-HMF) Anti-sickling In vitro studies with sickle hemoglobin Increases oxygen affinity of HbS, reducing sickling.
Synthetic Benzoic Acid Derivatives Anti-sickling In vitro studies Anti-sickling activity is influenced by the electronic properties of substituents on the benzene ring.

Synthetic Biology and Medicinal Chemistry Applications

Role as a Synthetic Intermediate or Building Block in Organic Synthesis

Ethyl 4-[(3-fluorobenzoyl)amino]benzoate is a versatile intermediate in organic synthesis, primarily due to the reactivity of its constituent functional groups. The core structure is derived from p-aminobenzoic acid (PABA), a well-established building block in the design of drugs and other biologically active molecules. google.comnih.gov The N-phenylbenzamide or benzanilide (B160483) core, which is central to the compound's structure, is considered a "privileged structure" in medicinal chemistry because it appears in a wide array of compounds with diverse biological activities. researchgate.net

The utility of this compound as a synthetic intermediate stems from several key features:

Amide and Ester Moieties : The ester group can undergo hydrolysis to yield the corresponding carboxylic acid, providing a reactive handle for further modifications. smolecule.com Similarly, the amide bond, while generally stable, can be cleaved under specific conditions.

Aromatic Rings : The two aromatic rings can participate in substitution reactions, allowing for the introduction of additional functional groups to modulate the molecule's properties. smolecule.com

Fluorine Atom : The presence of a fluorine atom can influence the electronic properties of the aromatic ring, affecting its reactivity and the acidity of nearby protons.

Design and Development of Novel Therapeutic Agents Based on the Fluorobenzoyl-aminobenzoate Scaffold

The fluorobenzoyl-aminobenzoate scaffold is a prominent feature in the design of modern therapeutic agents. The inclusion of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. The benzanilide framework itself is known to be effective for ligands that bind to a variety of receptor types. researchgate.net

Research into analogous structures has revealed significant potential across several therapeutic areas:

Anticancer Agents : The benzanilide structure is a core component of a class of agents that act by inhibiting tyrosine kinase enzymes, which are crucial for cell signaling and are often dysregulated in cancer. researchgate.net For example, new derivatives of 4-amino-3-chloro benzoate (B1203000) ester have been synthesized and investigated as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy. nih.gov

Enzyme Inhibition : The fluorinated aromatic structure can enhance the binding affinity to certain biological targets, potentially leading to the inhibition of key enzymes. smolecule.com Studies on related compounds have explored their potential as anti-inflammatory or anticancer agents through the modulation of cellular signaling pathways. smolecule.com

Antimicrobial Agents : Derivatives built upon the aminobenzoate core, such as imides and Schiff bases, have been synthesized and evaluated for their antimicrobial properties against various bacteria and fungi. orientjchem.org

The table below summarizes the therapeutic potential of compounds based on the broader aminobenzoate and benzanilide scaffolds.

Therapeutic Target/AreaScaffold ExampleObserved Activity/Potential UseReference(s)
Cancer (Tyrosine Kinase)4-amino-3-chloro benzoate ester derivativesInhibition of EGFR, induction of apoptosis in cancer cell lines. nih.gov
CancerEthyl 4-[(4-methylbenzyl)oxy] benzoateAntineoplastic activity against Ehrlich ascites carcinoma (EAC) and human breast cancer (MCF7) cells. nih.gov
Fungal InfectionsBenzanilide derivativesAntifungal activity. researchgate.net
Viral InfectionsEthyl 4-acetamido-3-(4-arylthiazol-2-yl-amino)benzoateInhibition of influenza A neuraminidase. researchgate.net

Use in Radiopharmaceutical Synthesis and Imaging Probe Development (e.g., PET imaging)

The fluorobenzoyl moiety is of particular importance in the field of nuclear medicine, specifically for the development of positron emission tomography (PET) imaging agents. PET is a powerful non-invasive imaging technique that relies on the detection of radiation from positron-emitting isotopes incorporated into biologically active molecules. Fluorine-18 (B77423) (¹⁸F) is one of the most widely used isotopes for PET due to its favorable decay characteristics.

The presence of a fluorine atom in the this compound structure makes it an attractive candidate for developing ¹⁸F-labeled radiopharmaceuticals. The synthesis involves replacing the stable fluorine-19 atom with the radioactive fluorine-18 isotope.

Key applications of the fluorobenzoyl scaffold in imaging include:

Prostate Cancer Imaging : The 4-fluorobenzoyl group has been incorporated into novel inhibitors of the prostate-specific membrane antigen (PSMA), a biomarker for metastatic prostate cancer. nih.gov These ¹⁸F-labeled carbamate-based inhibitors have been developed as PET imaging agents to detect and stage the disease. nih.gov The fluorobenzoyl side chain provides high affinity and specificity for the target enzyme. nih.gov

Melanoma Imaging : A novel ¹⁸F-labeled benzamide (B126) derivative, N-(2-(dimethylamino)ethyl)-4-¹⁸F-fluorobenzamide, was synthesized to target melanoma. nih.gov This PET probe demonstrated high, tumor-specific uptake in animal models of malignant melanoma, highlighting the utility of the fluorobenzamide core in designing imaging agents for this aggressive skin cancer. nih.gov

The general strategy involves attaching the ¹⁸F-fluorobenzoyl group to a targeting molecule that has a high affinity for a specific biological marker, such as an enzyme or a receptor that is overexpressed in diseased tissue.

Exploration in Chemical Biology as Tool Compounds

In chemical biology, "tool compounds" or "chemical probes" are small molecules designed to interact with a specific biological target, such as a protein, to study its function in a cellular or organismal context. The fluorobenzoyl-aminobenzoate scaffold provides a foundation for such tools due to its synthetic tractability and the specific interactions afforded by its functional groups.

The applications discussed in the previous sections directly relate to its use as a tool compound:

Probing Enzyme Activity : The PSMA inhibitors developed for PET imaging also serve as tool compounds to study the biology of PSMA and its role in prostate cancer progression. nih.gov By selectively binding to and inhibiting the enzyme, these molecules allow researchers to investigate the downstream effects of PSMA activity.

Validating Drug Targets : The development of EGFR inhibitors based on a similar aminobenzoate scaffold helps to validate EGFR as a therapeutic target. nih.gov The ability of these compounds to induce cell death in cancer cell lines confirms the reliance of these cells on EGFR signaling and supports the clinical development of drugs against this target.

Investigating Protein-Ligand Interactions : The defined structure of this compound and its analogs allows for detailed studies of how small molecules bind to protein targets. The fluorine atom can serve as a sensitive probe for NMR studies or be used to form specific hydrogen bonds or other interactions within a protein's binding pocket, providing valuable information for structure-based drug design.

By providing a means to selectively modulate the activity of specific proteins, compounds derived from the fluorobenzoyl-aminobenzoate scaffold are instrumental in dissecting complex biological pathways and identifying new opportunities for therapeutic intervention.

Future Perspectives in Chemical and Biomedical Research

Emerging Research Methodologies and Techniques

The exploration of Ethyl 4-[(3-fluorobenzoyl)amino]benzoate's potential will likely be spearheaded by a variety of cutting-edge research methodologies. In silico techniques are poised to play a pivotal role in the initial stages of investigation.

Computational Modeling and In Silico Screening:

Computational studies, including Density Functional Theory (DFT), can be employed to predict the molecular geometry, vibrational frequencies, and other physicochemical properties of this compound. researchgate.net Such computational approaches are invaluable for understanding the fundamental characteristics of the molecule before undertaking extensive laboratory synthesis and testing.

Furthermore, molecular docking and virtual screening are powerful tools for identifying potential biological targets. nih.gov By modeling the interaction of this compound with the active sites of various enzymes and receptors, researchers can prioritize experimental studies. For instance, given that benzamide (B126) derivatives have been investigated as kinase inhibitors, in silico screening could be used to assess the potential of this compound to bind to the ATP-binding sites of various kinases. mdpi.com

A hypothetical workflow for the in silico evaluation of this compound is presented below:

StepTechniqueObjective
13D Structure Generation & Optimization Generate the lowest energy conformation of the molecule.
2Pharmacophore Modeling Identify the key chemical features essential for biological activity.
3Virtual Screening Screen against libraries of biological targets (e.g., kinases, GPCRs).
4Molecular Docking Predict the binding mode and affinity for high-priority targets.
5Molecular Dynamics (MD) Simulations Assess the stability of the ligand-protein complex over time.

High-Throughput Synthesis and Screening:

Advances in automated synthesis and high-throughput screening (HTS) will enable the rapid generation and evaluation of a library of analogs based on the this compound scaffold. This approach allows for the efficient exploration of the structure-activity relationship (SAR), identifying key structural modifications that enhance desired biological activities.

Potential for Scaffold Diversification and Lead Optimization

The chemical structure of this compound offers numerous opportunities for scaffold diversification and lead optimization to develop new chemical entities with improved properties.

Scaffold Hopping:

Scaffold hopping is a computational or medicinal chemistry strategy aimed at discovering structurally novel compounds that retain similar biological activity to a known active molecule by modifying the core structure. uniroma1.itbhsai.orgnih.gov Starting from the benzanilide-like core of this compound, scaffold hopping could lead to the design of entirely new molecular frameworks with potentially improved pharmacokinetic profiles or novel intellectual property. This can be achieved by replacing the central amide linkage or one of the aromatic rings with bioisosteric equivalents. bhsai.org

Structure-Activity Relationship (SAR) Studies:

Systematic modifications of the this compound structure can provide valuable insights into its SAR. Key areas for modification include:

Position and Number of Fluorine Substituents: The position of the fluorine atom on the benzoyl ring can significantly influence the molecule's electronic properties and its interaction with biological targets. mdpi.comchemxyne.com Exploring other fluorination patterns (e.g., 2-fluoro, 4-fluoro, or di- and tri-fluorinated analogs) could lead to compounds with enhanced potency or selectivity.

Ester Group Modification: The ethyl ester of the aminobenzoate moiety can be varied to modulate the compound's solubility, metabolic stability, and cell permeability. Replacing the ethyl group with other alkyl or aryl groups, or converting the ester to an amide or a carboxylic acid, could yield compounds with more desirable drug-like properties.

Amide Bond Replacement: The central amide bond could be replaced with other linkers, such as a reversed amide, a sulfonamide, or a urea, to explore different chemical space and potentially discover compounds with novel biological activities.

The following table outlines potential modifications for SAR studies:

Modification SitePotential SubstituentsDesired Outcome
Benzoyl Ring -F at other positions, -Cl, -Br, -CH3, -OCH3Improved binding affinity and selectivity
Amide Linker -NH-CO- (reversed), -SO2-NH-, -NH-CO-NH-Altered chemical properties and patentability
Benzoate (B1203000) Moiety Different ester groups, amides, carboxylic acidEnhanced solubility and metabolic stability

Interdisciplinary Research Opportunities

The unique properties conferred by the fluorine atom and the aromatic backbone of this compound open up avenues for its application beyond traditional medicinal chemistry, fostering collaborations with materials science and agrochemistry.

Materials Science:

Fluorinated organic molecules are known to possess unique properties that are valuable in materials science. numberanalytics.com The incorporation of fluorine can enhance thermal stability and introduce specific electronic properties. numberanalytics.com

Liquid Crystals: Fluorinated compounds are extensively used in the development of liquid crystal displays (LCDs) due to their influence on dielectric anisotropy and other physical properties. The rigid, aromatic structure of this compound makes it a candidate for investigation as a component in liquid crystal mixtures.

Fluoropolymers: While this specific molecule is not a polymer, it could serve as a monomer or an additive in the synthesis of novel fluoropolymers. man.ac.uk Fluoropolymers are prized for their chemical inertness and thermal stability. numberanalytics.com Research in this area could involve collaborations with polymer chemists and materials scientists to develop new materials with tailored properties.

Agrochemistry:

The introduction of fluorine is a common strategy in the design of modern agrochemicals, as it can enhance the biological activity and metabolic stability of the compounds. semanticscholar.org

Herbicides and Fungicides: N-phenylbenzamide derivatives have shown promise as both fungicidal and herbicidal agents. semanticscholar.org The presence of a trifluoromethyl group in some N-phenylbenzamide derivatives has been linked to significant antifungal activity. semanticscholar.org Therefore, this compound and its analogs could be screened for their potential as novel herbicides or fungicides. semanticscholar.orgnih.govmdpi.comnih.gov SAR studies, similar to those in medicinal chemistry, could be conducted to optimize the compound's activity against specific plant pathogens or weeds.

The potential interdisciplinary applications are summarized in the table below:

FieldPotential ApplicationKey Properties
Materials Science Component in liquid crystals, Monomer for fluoropolymersRigid aromatic structure, Enhanced thermal stability
Agrochemistry Herbicide, FungicidePotential for high biological activity, Enhanced metabolic stability

Q & A

Q. Basic Research Focus

  • Cell Viability Assays : MTT or resazurin-based assays on HeLa or MCF-7 cells, with IC₅₀ values calculated via nonlinear regression (e.g., GraphPad Prism).
  • Dose-Response : Testing concentrations from 1–200 μM over 48–72 hours to identify cytotoxic thresholds .

Q. Advanced Research Focus

  • Mechanistic Studies : Flow cytometry (Annexin V/PI staining) differentiates apoptosis from necrosis.
  • Target Identification : Molecular docking (AutoDock Vina) predicts binding to tubulin or topoisomerase II, validated by SPR (KD measurements) .

How do structural modifications (e.g., fluorine substitution) influence the compound’s physicochemical properties?

Q. Basic Research Focus

  • LogP Analysis : Fluorine increases lipophilicity (ΔLogP ~0.5–0.7) compared to non-fluorinated analogs, measured via HPLC (C18 column, isocratic elution).
  • Solubility : Reduced aqueous solubility (0.1–0.3 mg/mL in PBS) due to hydrophobic fluorine .

Q. Advanced Research Focus

  • Electronic Effects : ¹⁹F NMR reveals through-space coupling with aromatic protons, altering electron density in the benzoyl group.
  • Thermal Stability : DSC shows a melting point elevation (~10–15°C) compared to chloro or methyl analogs .

What computational strategies address discrepancies in spectroscopic data for novel derivatives?

Q. Advanced Research Focus

  • DFT-NMR Correlation : B3LYP/6-311+G(d,p) calculations simulate ¹H/¹³C shifts (RMSD <0.3 ppm) to assign ambiguous signals (e.g., overlapping aromatic protons).
  • Dynamic Effects : MD simulations (AMBER) model conformational flexibility, explaining temperature-dependent NOESY cross-peaks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.